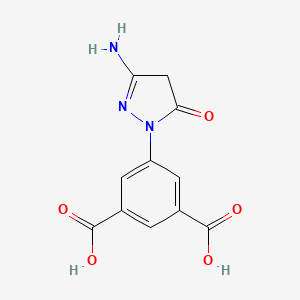

5-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)isophthalic acid

Description

5-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)isophthalic acid is a hybrid molecule combining an isophthalic acid backbone with a functionalized pyrazole ring. The isophthalic acid moiety provides two carboxylic acid groups at the 1- and 3-positions, while the pyrazole ring at the 5-position introduces amino and ketone groups.

Properties

Molecular Formula |

C11H9N3O5 |

|---|---|

Molecular Weight |

263.21 g/mol |

IUPAC Name |

5-(3-amino-5-oxo-4H-pyrazol-1-yl)benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C11H9N3O5/c12-8-4-9(15)14(13-8)7-2-5(10(16)17)1-6(3-7)11(18)19/h1-3H,4H2,(H2,12,13)(H,16,17)(H,18,19) |

InChI Key |

WMQOOXCFVSANBD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)isophthalic acid typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds, followed by cyclization to form the pyrazole ring. One common method involves the reaction of isophthalic acid derivatives with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)isophthalic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Hydroxyl derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

5-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)isophthalic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 5-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)isophthalic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s pyrazole ring can interact with various amino acid residues in the enzyme’s active site, leading to inhibition of enzyme function .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Functional Groups

Key Observations :

- The pyrazole ring in the target compound introduces steric and electronic effects distinct from simpler substituents like -NH2 (H2aip) or -C(CH3)3 (H2tbip).

- Dihedral angles (~4–10°) between the pyrazole and aryl groups suggest moderate conjugation, reducing π-π stacking compared to fully planar systems like H2tyia .

Key Observations :

- The target compound’s synthesis likely parallels , where chalcones react with hydrazine hydrate under acidic conditions to form pyrazole rings .

- In contrast, H2aip-based polyamides () require polycondensation with diisocyanates, leveraging -COOH and -NH2 groups for polymerization .

Physical and Chemical Properties

Table 3: Comparative Properties

Key Observations :

- The target compound’s solubility in DMF aligns with , where similar pyrazole-thiazole hybrids crystallize from DMF .

- Its acidity is higher than ester derivatives (e.g., (CH3)2aip) but lower than H2tyia due to tetrazole’s strong electron-withdrawing effects .

Key Observations :

Biological Activity

5-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)isophthalic acid (CAS No. 5379-35-1) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C11H9N3O5, with a molecular weight of 263.21 g/mol. It has a predicted density of 1.73 g/cm³ and a melting point greater than 310 °C .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is crucial in preventing cellular damage associated with various diseases, including cancer .

- Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been investigated for its potential to inhibit acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism .

- Antimicrobial Effects : Preliminary studies indicate that compounds related to this structure have shown antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

Case Study: Antioxidant Properties

In a study conducted by Umesha et al. (2009), derivatives of pyrazole compounds were evaluated for their antioxidant capabilities using DPPH radical scavenging assays. The results indicated that these compounds effectively reduced oxidative stress markers in vitro, highlighting their potential for therapeutic applications in oxidative stress-related diseases.

Case Study: Enzyme Inhibition

Research on the enzyme inhibition properties of similar compounds has shown that they can significantly reduce the activity of ACC, which plays a vital role in lipid biosynthesis. This inhibition could lead to therapeutic strategies for obesity and metabolic disorders .

Q & A

Q. What are the common synthetic routes for preparing 5-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)isophthalic acid, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation or Vilsmeier–Haack reactions. For example:

- Cyclocondensation : Reacting ethyl acetoacetate derivatives with phenylhydrazine or substituted hydrazines under reflux conditions, followed by hydrolysis to yield the carboxylic acid moiety . Critical parameters include reaction time, temperature (optimal at 80–100°C), and pH control during hydrolysis to avoid decarboxylation.

- Vilsmeier–Haack Reaction : Used to introduce formyl groups to pyrazole intermediates, as demonstrated in the synthesis of 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde derivatives . Key factors are stoichiometry of the Vilsmeier reagent (POCl₃/DMF) and post-reaction quenching to prevent over-oxidation.

Q. Table 1: Synthesis Optimization Parameters

| Method | Key Parameters | Yield Range | Reference |

|---|---|---|---|

| Cyclocondensation | Reflux time (6–8 h), pH 9–10 hydrolysis | 60–75% | |

| Vilsmeier–Haack | POCl₃/DMF ratio (1:1.2), −10°C quenching | 50–65% |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : SHELX programs (e.g., SHELXL) are essential for refining crystal structures, especially for resolving hydrogen bonding and tautomeric forms of the pyrazole ring . Data collection at low temperatures (e.g., 90 K) improves resolution for light-atom detection .

- Spectroscopy :

Q. Table 2: Key Spectral Assignments

| Technique | Functional Group | Signature Range | Reference |

|---|---|---|---|

| FT-IR | C=O (pyrazole) | 1660–1680 cm⁻¹ | |

| ¹H NMR | NH₂ (pyrazole) | δ 6.8–7.2 ppm | |

| SC-XRD | H-bonding (O–H···N) | d(O···N) ≈ 2.8 Å |

Advanced Research Questions

Q. How does the presence of the pyrazole and isophthalic acid moieties influence the compound's potential in designing metal-organic frameworks (MOFs) for gas adsorption?

Methodological Answer: The isophthalic acid group provides rigid carboxylate ligands for metal coordination (e.g., Cu²⁺), while the pyrazole moiety offers additional N-donor sites for polarizing MOF pores. In iso-structural MOFs like NJU-Bai7, substituting ligands with pyrazole derivatives enhances CO₂ adsorption enthalpy (ΔHₐds) by 15–20 kJ/mol due to polarized surfaces . Strategies include:

- Ligand Tuning : Adjusting pyrazole substituents (e.g., –NH₂) to modulate pore chemistry.

- Post-Synthetic Modification : Introducing amine groups via solvent-assisted ligand exchange to improve CO₂/N₂ selectivity .

Q. Table 3: MOF Performance Comparison

| MOF | Surface Area (m²/g) | CO₂ ΔHₐds (kJ/mol) | Selectivity (CO₂/N₂) | Reference |

|---|---|---|---|---|

| SYSU (prototype) | 980 | 25 | 18 | |

| NJU-Bai7 | 960 | 32 | 27 |

Q. What computational approaches are recommended to predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) indicates stability, while electrostatic potential maps highlight nucleophilic regions (pyrazole NH₂) for electrophilic substitution .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMF/water mixtures) to predict solubility trends .

Key Insight : Global reactivity descriptors (e.g., chemical potential, hardness) derived from DFT correlate with experimental oxidative stability .

Q. How can researchers resolve contradictions in reported biological activities of pyrazole-isophthalic acid derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., –F, –CH₃ on the pyrazole ring) and assay against standardized cell lines. For example, fluorophenyl substitutions enhance antibacterial activity (MIC = 8 µg/mL) compared to non-halogenated analogs .

- Targeted Docking Studies : Use AutoDock Vina to screen against enzymes like β-tubulin or topoisomerase II. Pyrazole-carboxylic acids show higher binding affinity (ΔG ≈ −9.2 kcal/mol) due to hydrogen bonding with active sites .

Q. What strategies optimize the compound's solubility and stability for use in aqueous-phase catalytic applications?

Methodological Answer:

- Derivatization : Convert the carboxylic acid to sodium salts (e.g., 5-(5-mercapto-1H-tetrazol-1-yl)isophthalic acid sodium salt) to enhance water solubility .

- Coordination Polymers : Incorporate hydrophilic metal nodes (e.g., Zn²⁺) into MOFs to stabilize the compound in aqueous media while retaining catalytic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.